

A Technical Guide to Triheptadecanoin-d5 for Advanced Research Applications

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Compound of Interest

Compound Name: **Triheptadecanoin-d5**

Cat. No.: **B3026038**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Triheptadecanoin-d5**, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based research. We will delve into its commercial availability, technical specifications, and detailed experimental protocols for its application in lipidomics and related fields.

Introduction to Triheptadecanoin-d5

Triheptadecanoin-d5 is a stable isotope-labeled triglyceride containing three heptadecanoic acid (C17:0) chains attached to a glycerol backbone where five hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry (MS) analysis. Its chemical properties are nearly identical to its unlabeled counterpart, Triheptadecanoin, allowing it to co-elute during chromatographic separation and experience similar ionization efficiency. However, its increased mass allows it to be distinguished from the endogenous lipids being quantified, thereby enabling accurate correction for sample loss during preparation and variations in instrument response.

The primary application of **Triheptadecanoin-d5** is as an internal standard in quantitative lipidomics studies using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).^[1] Stable isotope-labeled internal standards are considered the gold standard for compensating for matrix effects and other sources of variability in complex biological samples.

Commercial Suppliers and Technical Data

Several reputable suppliers offer **Triheptadecanoin-d5** for research purposes. The following tables summarize the key technical specifications from prominent vendors.

Supplier Information

Supplier	Product Name	Catalog Number
Larodan	Triheptadecanoin, glycerol D5, (D, 99%)	73-1705
MedChemExpress	Triheptadecanoin-d5	HY-141642S

Technical Specifications

Parameter	Larodan	MedChemExpress
CAS Number	944795-74-8[2]	944795-74-8
Molecular Formula	C ₅₄ H ₉₉ D ₅ O ₆ [2]	C ₅₄ H ₉₉ D ₅ O ₆
Molecular Weight	854.43 g/mol [2]	854.43 g/mol
Purity	>99%[2]	>98%
Physical State	Solid[2]	Solid
Storage	Freezer (-20°C)[2]	-20°C for 3 years
Synonyms	1,1',1''-(1,2,3-Propanetriyl-1,1,2,3,3-d5) triheptadecanoate[2]	Glycerol triheptadecanoate-d5; Trimargarin-d5

Experimental Protocols: Application in Lipidomics

The following section outlines a general workflow for the use of **Triheptadecanoin-d5** as an internal standard in a typical lipidomics experiment, from sample preparation to data analysis.

Sample Preparation and Lipid Extraction

The accurate quantification of lipids begins with a robust and reproducible extraction method. The Folch and Bligh-Dyer methods are two of the most common procedures for extracting lipids from biological matrices.

a) Reagents and Materials:

- Chloroform
- Methanol
- 0.9% NaCl solution (or 0.88% KCl)
- **Triheptadecanoic-d5** solution of known concentration (e.g., in chloroform/methanol)
- Biological sample (e.g., plasma, tissue homogenate)
- Glass centrifuge tubes with PTFE-lined caps
- Nitrogen gas evaporator
- Vortex mixer
- Centrifuge

b) Bligh-Dyer Extraction Protocol:

- To a glass centrifuge tube, add 100 µL of the biological sample.
- Spike the sample with a known amount of **Triheptadecanoic-d5** internal standard solution. The amount should be chosen to be within the linear range of the mass spectrometer and comparable to the expected concentration of the analytes of interest.
- Add 375 µL of a chloroform:methanol (1:2, v/v) mixture to the sample.
- Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell lysis.
- Add 125 µL of chloroform and vortex for 30 seconds.
- Add 125 µL of 0.9% NaCl solution and vortex for 30 seconds.

- Centrifuge the sample at 2000 x g for 10 minutes to induce phase separation. Three layers will be visible: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.
- Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a new glass tube.
- Dry the lipid extract under a gentle stream of nitrogen gas.
- Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v).

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

a) Chromatographic Conditions:

- Column: A C18 reversed-phase column is commonly used for the separation of triglycerides.
- Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
- Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
- Gradient: A typical gradient starts with a high percentage of mobile phase A and gradually increases the percentage of mobile phase B to elute the more hydrophobic lipids like triglycerides.
- Flow Rate: 0.3-0.5 mL/min.
- Column Temperature: 50-60°C.

b) Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for the analysis of triglycerides.

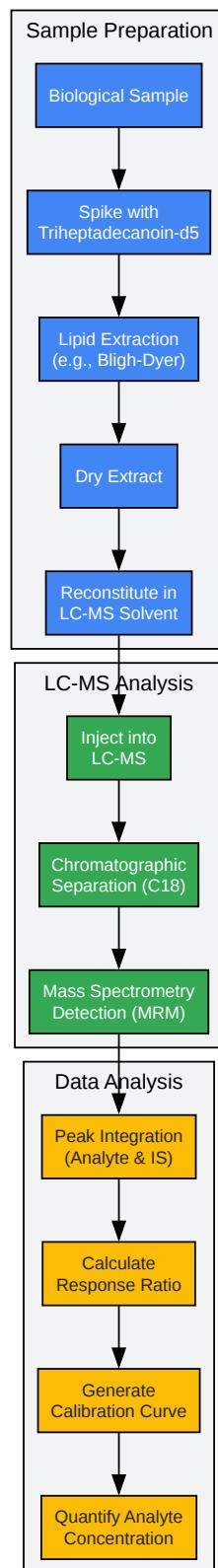
- Scan Mode: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantitative analysis, offering high selectivity and sensitivity.
 - MRM Transition for **Triheptadecanoic-d5**: The precursor ion will be the $[M+NH_4]^+$ adduct of **Triheptadecanoic-d5**. The product ions will be the neutral loss of one of the deuterated heptadecanoic acid chains. The exact m/z values should be determined empirically on the specific mass spectrometer being used.
- Data Acquisition: Acquire data for both the endogenous lipids of interest and the **Triheptadecanoic-d5** internal standard.

Data Analysis and Quantification

- Integrate the peak areas for the endogenous lipid analytes and the **Triheptadecanoic-d5** internal standard.
- Calculate the response ratio by dividing the peak area of the analyte by the peak area of the internal standard.
- Generate a calibration curve using a series of standards with known concentrations of the analyte and a constant concentration of the internal standard. Plot the response ratio against the concentration of the analyte.
- Determine the concentration of the analyte in the unknown samples by interpolating their response ratios on the calibration curve.

Visualizing the Experimental Workflow

The following diagrams illustrate the key stages of a lipidomics experiment utilizing an internal standard like **Triheptadecanoic-d5**.

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Caption: General workflow for quantitative lipidomics using an internal standard.

Conclusion

Triheptadecanoic-d5 is an invaluable tool for researchers requiring precise and accurate quantification of triglycerides and other lipids in complex biological samples. Its commercial availability and well-characterized properties make it a reliable choice for inclusion in a wide range of mass spectrometry-based workflows. By following standardized and validated experimental protocols, researchers can leverage the benefits of stable isotope dilution to generate high-quality, reproducible data, ultimately advancing our understanding of the role of lipids in health and disease.

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